Cyclocarioside J

Description

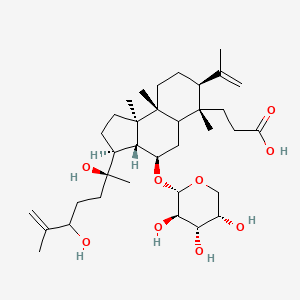

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H58O9 |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

3-[(3S,3aR,4R,6S,7S,9aR,9bR)-3-[(2S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C35H58O9/c1-19(2)21-9-14-33(6)26(32(21,5)13-12-27(38)39)17-25(44-31-30(41)29(40)24(37)18-43-31)28-22(10-15-34(28,33)7)35(8,42)16-11-23(36)20(3)4/h21-26,28-31,36-37,40-42H,1,3,9-18H2,2,4-8H3,(H,38,39)/t21-,22-,23?,24-,25+,26?,28-,29-,30+,31-,32-,33+,34+,35-/m0/s1 |

InChI Key |

SYJANXXYMFAOTM-JIVVJXNPSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2(C([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(CCC(C(=C)C)O)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CCC(C(=C)C)O)O)C)OC4C(C(C(CO4)O)O)O)C |

Origin of Product |

United States |

Isolation and Chromatographic Purification Methodologies of Cyclocarioside J

Botanical Sourcing and Sample Preparation for Cyclocarioside J Extraction

This compound is isolated from the leaves of Cyclocarya paliurus (Batal.) Iljinskaja, a tree species belonging to the Juglandaceae family. researchgate.netnih.gov This plant is indigenous to China and is often referred to as the "sweet tea tree". researchgate.netnih.gov For extraction purposes, the leaves of C. paliurus are collected and prepared for processing. In one documented instance, leaves were purchased from the Liuhe medicine market in Guilin city in October. mdpi.com

Advanced Extraction Techniques for Triterpenoid (B12794562) Glycosides including this compound

The extraction of triterpenoid glycosides like this compound from C. paliurus leaves typically involves the use of a solvent system. A common method is reflux extraction with an aqueous ethanol (B145695) solution. mdpi.comnih.govmdpi.com For example, a 70% ethanol extract is frequently mentioned in the literature for isolating various triterpenoids from this plant. nih.govmdpi.com In a specific protocol, 10 kg of C. paliurus leaves were extracted three times with a 75% ethanol-water mixture (20 L) under reflux. mdpi.com Following extraction, the solvent is concentrated under vacuum to yield a crude extract. mdpi.com

This crude extract is then typically suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. This process separates compounds based on their differential solubility. A common sequence involves partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). mdpi.com This step is crucial for the initial fractionation of the extract, with triterpenoid glycosides often concentrating in the n-BuOH fraction.

Multi-Stage Chromatographic Separation Strategies for Isolating this compound

Following initial extraction and partitioning, a combination of chromatographic techniques is essential to isolate this compound from the enriched fraction. ontosight.ai

The n-butanol extract, rich in saponins (B1172615), is often subjected to preparative column chromatography as a primary separation step. Various stationary phases are employed for this purpose. In one study, the n-BuOH extract was chromatographed over a macroporous resin column, eluting with a stepwise gradient of ethanol in water. mdpi.com This initial separation yields several fractions, which are then further purified.

Subsequent column chromatography steps may utilize silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica gel. mdpi.comsci-hub.se For instance, fractions from the initial macroporous resin column can be further separated on a silica gel column using a chloroform-methanol gradient. mdpi.com Sephadex LH-20 column chromatography, with methanol (B129727) as the eluent, is another common technique for separating these compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. ontosight.aimdpi.com Preparative HPLC, using a C18 column, is frequently employed to isolate the compound from the fractions obtained through column chromatography. mdpi.com

The development of an effective HPLC method involves optimizing several parameters, including the mobile phase composition and gradient. A typical mobile phase for the separation of triterpenoid glycosides from C. paliurus consists of a mixture of water (often containing a small amount of formic acid) and acetonitrile (B52724) or methanol. semanticscholar.orgmdpi.com The separation is performed on a C18 column, and the detection wavelength is often set around 205 nm. mdpi.comsemanticscholar.org

A study focused on creating a chemical fingerprint of C. paliurus leaves utilized an X-Bridge C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of water and acetonitrile, both containing 0.01% formic acid. semanticscholar.org The flow rate was 1.0 mL/min, and the column temperature was maintained at 45 °C. semanticscholar.org A gradient elution program was developed to achieve satisfactory separation of numerous compounds, including this compound, within 100 minutes. semanticscholar.org

In a specific isolation of this compound, a fraction was subjected to preparative HPLC on a C18 column with a mobile phase of water-methanol (15:85, v/v) at a flow rate of 3.0 mL/min, leading to the isolation of pure this compound. mdpi.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | X-Bridge C18 (250 × 4.6 mm, 5 µm) | semanticscholar.org |

| Mobile Phase A | Water with 0.01% (v/v) formic acid | semanticscholar.org |

| Mobile Phase B | Acetonitrile with 0.01% (v/v) formic acid | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Column Temperature | 45 °C | semanticscholar.org |

| Detection Wavelength | 205 nm | semanticscholar.org |

| Injection Volume | 10.0 µL | mdpi.com |

While traditional column chromatography and HPLC are the most documented methods for this compound isolation, other advanced techniques are available for the separation of natural products. Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. Although not specifically detailed in the available literature for the isolation of this compound, CCC is a powerful tool for separating saponins and other polar compounds and could be a viable alternative or complementary technique.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

Methodologies for Purity Assessment of Isolated this compound

The purity of the isolated this compound is a critical parameter. High-performance liquid chromatography is a primary method for assessing purity. By using a validated HPLC method, the purity of a compound can be determined by the normalization of the peak area, with purities of over 98% being reported for reference standards isolated from C. paliurus. mdpi.com

In addition to HPLC, the structure and identity of the isolated compound are confirmed through various spectroscopic techniques. These include Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HMQC, and HMBC). researchgate.netnih.gov These methods provide detailed structural information, confirming the identity of the isolated compound as this compound. researchgate.netnih.gov

Structural Elucidation of Cyclocarioside J Through Advanced Spectroscopic Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclocarioside J

NMR spectroscopy stands as a cornerstone in the determination of molecular structures. For this compound, a combination of one-dimensional and two-dimensional NMR experiments was employed to map out its complex atomic arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Data Analysis for Structural Backbones

The ¹H and ¹³C NMR spectra provide the fundamental blueprint of the carbon and proton environments within the this compound molecule. Analysis of these spectra reveals the presence of a dammarane-type triterpenoid (B12794562) skeleton. researchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals for a variety of protons. For instance, in a study, the ¹H NMR spectrum recorded in pyridine-d₅ showed distinct signals, including a triplet for H-3 at δH 3.65 ppm. mdpi.com

The ¹³C NMR spectrum is equally informative, delineating the carbon framework of the molecule. The data confirms the presence of a specific number of carbon atoms and provides insights into their chemical nature (e.g., methyl, methylene (B1212753), methine, quaternary carbons).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1a | 3.11 (m) | |

| 1b | 1.98 (m) | |

| 2a | 1.87 (m) | |

| 2b | 1.69 (m) | |

| 3 | 3.65 (t, J=3.7 Hz) | |

| 5 | ||

| 6 | ||

| 7 | ||

| 9 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 | ||

| 23 | ||

| 24 | ||

| 28 | ||

| 29 | ||

| 30 | ||

| 1' | ||

| 1'' |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and defining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing out the proton-proton networks within the molecule, confirming the sequence of methylene and methine groups in the triterpenoid rings. mdpi.comresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : The HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). researchgate.net This is particularly important for connecting quaternary carbons to the rest of the structure and for establishing the attachment points of the sugar moieties to the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system.

Through the combined interpretation of these 2D NMR spectra, the complete connectivity and relative stereochemistry of this compound were elucidated. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination of this compound

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized. researchgate.net This soft ionization technique is ideal for analyzing large and thermally labile molecules like glycosides, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The high resolution of the measurement allows for the calculation of the elemental composition. For instance, a positive-ion peak in the HRESIMS spectrum can be used to deduce the molecular formula. researchgate.net

Fragmentation Pattern Analysis for Structural Inference

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments). The resulting fragmentation pattern provides valuable structural information. ub.edu The loss of specific neutral molecules, such as water or the sugar units, can be observed. Analyzing these fragmentation pathways helps to confirm the nature of the sugar moieties and their attachment to the aglycone.

Elucidation of Glycosidic Linkages and Sugar Moieties in this compound

A crucial aspect of the structural elucidation of this compound was the identification of the sugar units and the determination of how they are linked to the triterpenoid core.

The structure of this compound was ultimately determined to be (20S,24R)-epoxydammarane-3β,12β,25-trihydroxy-12-O-β-d-quinovopyranosyl-3-O-α-l-arabinopyranoside. researchgate.net This indicates that the aglycone is a (20S,24R)-epoxydammarane-3β,12β,25-triol.

Attached to this aglycone are two sugar moieties:

An α-l-arabinopyranoside is linked to the hydroxyl group at the C-3 position of the triterpenoid.

A β-d-quinovopyranoside is attached to the hydroxyl group at the C-12 position.

The specific nature of the sugars and their anomeric configurations (α or β) were determined by a combination of NMR data (coupling constants of anomeric protons) and, in some cases, by acid hydrolysis of the glycoside followed by chromatographic analysis of the resulting monosaccharides. mdpi.comcjnmcpu.com The points of attachment of these sugars to the aglycone were confirmed by HMBC correlations between the anomeric protons of the sugars and the corresponding carbons of the triterpenoid backbone. mdpi.com

Absolute Configuration Assignment and Stereochemical Considerations for this compound

The determination of the absolute stereochemistry of this compound was a critical step in its complete characterization, relying on a combination of chemical and spectroscopic methods. The structure was ultimately elucidated as (20S,24R)-epoxydammarane-3β,12β,25-trihydroxy-12-O-β-d-quinovopyranosyl-3-O-α-l-arabinopyranoside. researchgate.net

The relative configuration of the aglycone was established through Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY correlations provided insights into the spatial proximity of various protons, which helped to define the stereochemical orientations of the substituents on the dammarane (B1241002) skeleton.

The absolute configurations of the chiral centers at C-20 and C-24 were determined to be S and R, respectively, by comparing their 13C NMR chemical shifts with those of analogous epoxydammarane compounds reported in the scientific literature. researchgate.net This comparative analysis is a well-established method for assigning stereochemistry in this class of natural products.

The stereochemistry of the sugar moieties was determined following acid hydrolysis of this compound to cleave the glycosidic bonds. The resulting monosaccharides were then identified and their absolute configurations were established as L-arabinose and D-quinovose. The anomeric configurations of the sugar linkages were deduced from the coupling constants of the anomeric protons in the 1H-NMR spectrum. The α-configuration for the L-arabinopyranoside and the β-configuration for the D-quinovopyranoside were assigned based on these J-values. researchgate.net

Biosynthesis and Metabolic Engineering of Cyclocarioside J

Elucidation of Primary Metabolic Precursors for Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all terpenoids, including the triterpenoid backbone of Cyclocarioside J, originates from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govoup.com Plants utilize two distinct pathways to produce these precursors: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.orgplos.org

The Mevalonic Acid (MVA) pathway is primarily located in the cytoplasm and endoplasmic reticulum. nih.govscielo.brrsc.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. nih.govscielo.br Subsequent phosphorylation and decarboxylation reactions convert mevalonate (B85504) into IPP. libretexts.org The MVA pathway is generally responsible for the synthesis of sesquiterpenes, triterpenes, sterols, and brassinosteroids. nih.govplos.orgtriyambak.org

The Methylerythritol Phosphate (MEP) pathway , also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, occurs in the plastids. nih.govplos.orgrsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govlibretexts.org A series of enzymatic steps then converts DXP into IPP and DMAPP. rsc.org The MEP pathway typically supplies the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. oup.complos.org

While both pathways produce IPP and DMAPP, the MVA pathway is considered the primary route for the biosynthesis of triterpenoid skeletons like that of this compound. frontiersin.orgresearchgate.net However, there can be some crosstalk and exchange of intermediates between the two pathways. plos.org

Table 1: Comparison of the MVA and MEP Pathways

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Cellular Location | Cytoplasm, Endoplasmic Reticulum, Peroxisomes nih.govscielo.br | Plastids nih.govrsc.org |

| Starting Materials | Acetyl-CoA libretexts.orgnih.gov | Pyruvate and Glyceraldehyde 3-phosphate nih.gov |

| Key Enzymes | HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR) nih.govscielo.br | 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) nih.govplos.org |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols nih.govplos.org | Monoterpenes, Diterpenes, Carotenoids oup.complos.org |

Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis

The formation of the complex structure of this compound from the basic C5 precursors involves a series of highly specific enzymatic reactions. These can be broadly categorized into cyclization, post-cyclization modification, and glycosylation.

Squalene (B77637) Synthase (SQS) and Oxidosqualene Cyclase (OSC) Activity

The biosynthesis of the triterpenoid backbone begins with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), itself formed from the joining of IPP and DMAPP units, to create the C30 precursor squalene. nih.govfrontiersin.org This reaction is catalyzed by the enzyme squalene synthase (SQS) , which is considered the first committed step in sterol and triterpenoid biosynthesis. mdpi.comnih.govnih.gov The reaction proceeds in two steps, forming a stable intermediate called presqualene diphosphate (PSQPP) before being reduced to squalene. mdpi.comebi.ac.uk

Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). frontiersin.org This molecule is the substrate for the next key enzyme, oxidosqualene cyclase (OSC) . OSCs are a diverse family of enzymes that catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpene scaffolds. nih.govfrontiersin.orgmdpi.com This cyclization is a critical diversification point in triterpenoid biosynthesis, leading to a wide array of skeletal structures. nih.govfrontiersin.org Different OSCs can produce different triterpene skeletons, such as lupeol (B1675499), α-amyrin, and β-amyrin, which serve as the foundational structures for further modification. core.ac.uk For example, lupeol synthase, α-amyrin synthase, and β-amyrin synthase are specific types of OSCs that produce these respective triterpenes. core.ac.uk

Cytochrome P450 Monooxygenases (CYP450s) in Post-Cyclization Modifications

Following the formation of the basic triterpene skeleton by OSCs, a series of oxidative modifications occur. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) , a large and diverse family of enzymes. frontiersin.orgnih.gov CYP450s are responsible for introducing functional groups such as hydroxyl (-OH), carboxyl (-COOH), and epoxy groups at specific positions on the triterpene backbone. frontiersin.org These modifications are crucial for the structural diversification and biological activity of the final saponin (B1150181). frontiersin.org

The CYP716 family of P450s is particularly known for its role in modifying pentacyclic triterpene scaffolds. frontiersin.orgnih.gov For instance, members of this family have been shown to catalyze oxidation at the C-28 position of β-amyrin to produce oleanolic acid. nih.govnih.gov Other CYP450 families, such as CYP71, CYP72, CYP88, and CYP93, are also involved in the intricate decoration of the triterpene core. frontiersin.orgnih.gov The specific combination of CYP450s acting on a particular triterpene skeleton determines the final structure of the aglycone (the non-sugar part) of the saponin.

Glycosyltransferases (UGTs) Involved in Sugar Attachment

The final step in the biosynthesis of saponins (B1172615) like this compound is glycosylation, the attachment of sugar moieties to the triterpenoid aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) . mdpi.comnih.gov UGTs transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose or UDP-xylose, to a specific position on the aglycone. acs.orgnih.gov

This glycosylation step is critical as it significantly impacts the solubility, stability, and biological activity of the resulting saponin. mdpi.comfrontiersin.org The number, type, and linkage of the sugar chains attached to the aglycone contribute immensely to the vast structural diversity of saponins. mdpi.com The identification and characterization of the specific UGTs involved in the biosynthesis of this compound are essential for understanding the complete pathway and for potential chemoenzymatic synthesis or metabolic engineering efforts. nih.govacs.org

Transcriptomic and Proteomic Analysis of Genes and Enzymes Regulating this compound Production

To identify the specific genes and enzymes involved in the biosynthesis of this compound and to understand their regulation, researchers often employ transcriptomic and proteomic approaches. Transcriptomics involves the large-scale analysis of all RNA transcripts (the transcriptome) in a cell or tissue at a given time, while proteomics is the large-scale study of proteins.

By comparing the transcriptomes of high-producing and low-producing varieties of Cyclocarya paliurus, or by analyzing tissues at different developmental stages, it is possible to identify candidate genes that are differentially expressed and may be involved in the biosynthetic pathway. frontiersin.org For example, co-expression analysis can reveal genes that are coordinately regulated with known triterpenoid biosynthesis genes, suggesting their participation in the same pathway. frontiersin.org

Proteomic analysis can then confirm the presence and abundance of the enzymes encoded by these candidate genes. By identifying the proteins that are more abundant in high-producing plants, researchers can pinpoint the key enzymes that may be rate-limiting in the production of this compound. This information is invaluable for metabolic engineering strategies aimed at enhancing the yield of this compound.

Influence of Environmental Factors and Cultivation Conditions on this compound Accumulation

The production and accumulation of secondary metabolites, including this compound, in plants are significantly influenced by a variety of environmental factors and cultivation conditions. d-nb.infonih.gov These factors can affect the expression of biosynthetic genes and the activity of the corresponding enzymes, ultimately impacting the yield of the target compound.

Key environmental factors that can influence triterpenoid saponin accumulation include:

Light: Light intensity and duration can affect the accumulation of triterpenoids and phenolic compounds. nih.gov

Temperature: Temperature fluctuations can impact the content of total triterpenes. nih.gov

Water Availability: Soil moisture and humidity can influence the production of triterpenoid saponins. nih.gov

Geographical Location: Factors such as latitude, longitude, and altitude have been shown to correlate with variations in the triterpenoid content of Cyclocarya paliurus. nih.govresearchgate.net

Studies have shown that the content of triterpenoids in Cyclocarya paliurus can vary depending on the provenance (origin) of the plant material and shading conditions during growth. researchgate.net For instance, some studies suggest that the highest accumulation of total triterpenoids may occur under specific light conditions. researchgate.net Furthermore, seasonal variations in triterpenoid content have been observed, with the highest levels often found in a particular month. researchgate.net Understanding these influences is crucial for optimizing cultivation practices to maximize the production of this compound.

Bioengineering Strategies for Enhanced this compound Production in Heterologous Systems

The native production of this compound in Cyclocarya paliurus is subject to long growth cycles, geographical constraints, and low yields, making it an ideal candidate for bioengineering approaches. Metabolic engineering of microbial hosts, such as yeast and bacteria, offers a promising alternative for sustainable and scalable production of this valuable triterpenoid saponin. These strategies revolve around transplanting the genetic machinery for this compound biosynthesis from C. paliurus into a microbial chassis and optimizing the host's metabolism to support high-level production.

Heterologous production of complex plant natural products like this compound is a multifaceted process that involves several key steps. This typically begins with the identification and characterization of the biosynthetic genes from the native plant. Subsequent efforts focus on expressing these genes in a suitable microbial host and then systematically engineering the host's metabolic pathways to enhance the flux towards the target compound.

Recent advances in synthetic biology and metabolic engineering have enabled the successful production of various triterpenoid saponins in microbial systems, providing a blueprint for the bioengineering of this compound. The primary strategies include: enhancing the supply of precursors, assembling the specific biosynthetic pathway, and optimizing the expression of pathway enzymes.

A crucial first step in any heterologous production effort is the functional characterization of the key enzymes from the native organism. In the case of C. paliurus, significant research has been conducted to identify the genes responsible for triterpenoid biosynthesis. Transcriptome and metabolome analyses have revealed a host of candidate genes, including those for oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs), which are essential for creating the dammarane (B1241002) skeleton and decorating it with hydroxyl and sugar groups to form this compound. researchgate.netbiorxiv.org For instance, the OSC identified as CpalOSC8 has been shown to produce dammarenediol-II, the foundational backbone of dammarane-type saponins like this compound. researchgate.net

While the direct heterologous production of this compound has not yet been reported in the literature, the successful engineering of yeast (Saccharomyces cerevisiae) and E. coli for the production of similar dammarane-type saponins, such as ginsenosides, demonstrates the feasibility of this approach. These studies have established a clear set of bioengineering principles that can be applied to this compound.

One of the primary strategies involves boosting the production of the universal triterpenoid precursor, 2,3-oxidosqualene, in the microbial host. This is often achieved by overexpressing key enzymes in the endogenous mevalonate (MVA) pathway. For example, in S. cerevisiae, upregulating the expression of genes such as truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), farnesyl diphosphate synthase (FPS), and squalene synthase (SQS) has been shown to significantly increase the pool of available precursors for triterpenoid synthesis. nih.gov

Once a robust precursor supply is established, the next step is to introduce the specific biosynthetic genes from C. paliurus. This would involve expressing CpalOSC8 to convert 2,3-oxidosqualene to dammarenediol-II. Subsequently, a series of specific CYPs and UGTs from C. paliurus would be required to perform the necessary hydroxylations and glycosylations to yield this compound. Identifying the correct combination and expression levels of these enzymes is a key challenge that can be addressed through combinatorial biosynthesis approaches.

The choice of heterologous host is also a critical factor. Saccharomyces cerevisiae is a favored host for producing complex natural products like triterpenoid saponins due to its eukaryotic nature, which facilitates the proper folding and function of plant-derived enzymes, particularly membrane-bound CYPs. frontiersin.orgresearchgate.net Successful high-titer production of ginsenoside precursors like protopanaxadiol (B1677965) in engineered yeast has been achieved, reaching gram-per-liter scales in fed-batch fermentations. nih.govd-nb.info These successes underscore the potential of yeast as a platform for this compound production.

The table below summarizes key enzymes from Cyclocarya paliurus that are candidates for involvement in this compound biosynthesis and could be utilized in a heterologous production strategy.

| Enzyme Family | Specific Enzyme (from C. paliurus) | Potential Function in this compound Biosynthesis | Reference |

| Oxidosqualene Cyclase (OSC) | CpalOSC8 | Cyclization of 2,3-oxidosqualene to dammarenediol-II | researchgate.net |

| Cytochrome P450 (CYP) | Various candidates from CYP716 family | Hydroxylation of the dammarane skeleton | biorxiv.org |

| UDP-glycosyltransferase (UGT) | Various candidates | Glycosylation of the hydroxylated dammarane aglycone | researchgate.netbiorxiv.org |

Furthermore, the following table outlines a plausible bioengineering strategy for this compound production in a heterologous host like S. cerevisiae, based on successful strategies for similar compounds.

| Bioengineering Step | Target | Genetic Modification | Expected Outcome | Reference (for similar compounds) |

| 1. Enhance Precursor Supply | Mevalonate (MVA) Pathway | Overexpression of tHMGR, FPS, SQS, and ERG1 | Increased production of 2,3-oxidosqualene | nih.gov |

| 2. Synthesize Dammarane Skeleton | Oxidosqualene Cyclase | Expression of C. paliurus CpalOSC8 | Conversion of 2,3-oxidosqualene to dammarenediol-II | researchgate.net |

| 3. Functionalize the Skeleton | Cytochrome P450s | Expression of candidate CYPs from C. paliurus | Hydroxylation of dammarenediol-II at specific positions | biorxiv.org |

| 4. Glycosylate the Aglycone | UDP-glycosyltransferases | Expression of candidate UGTs from C. paliurus | Addition of quinovopyranosyl and arabinopyranosyl moieties to form this compound | researchgate.netbiorxiv.org |

| 5. Optimize Host Performance | Fermentation | Fed-batch cultivation, process optimization | High-titer production of this compound | nih.govd-nb.info |

Pharmacological and Biological Activity Investigations of Cyclocarioside J Excluding Clinical Human Trials

In Vitro Pharmacological Characterization of Cyclocarioside J

Cellular Mechanisms of Anti-inflammatory Activity (e.g., NF-κB, COX-2, iNOS modulation)

This compound, a triterpenoid (B12794562) saponin (B1150181), has been investigated for its potential anti-inflammatory properties through the modulation of key signaling pathways and enzymes involved in the inflammatory response. ontosight.ai Triterpenoids isolated from Cyclocarya paliurus, the plant source of this compound, have demonstrated the ability to improve diabetes-induced liver inflammation by targeting the Rho/Rho-associated coiled-coil-containing protein kinase (ROCK)/NF-κB signaling pathway. researchgate.net This suggests a potential mechanism for the anti-inflammatory effects of compounds from this plant.

Studies on related dammarane (B1241002) triterpenoids have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells by regulating the nuclear factor-kappa-B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a crucial regulator of gene transcription for pro-inflammatory mediators. nih.gov Its activation leads to the expression of various cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov

Specifically, certain dammarane saponins (B1172615) have been found to markedly decrease the expression of COX-2 and iNOS proteins. researchgate.net For instance, some dammarane glucosides significantly down-regulated the mRNA expression of iNOS, COX-2, IL-1β, NF-κB, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophage cells and suppressed the protein expression of iNOS, NF-κB/p65, and COX-2. researchgate.net This indicates that the anti-inflammatory action is, at least in part, due to the inhibition of the NF-κB signaling cascade. researchgate.net

The anti-inflammatory potential of triterpenoids like this compound is a subject of ongoing research, with evidence pointing towards their ability to modulate critical inflammatory pathways.

Table 1: Effects of Related Dammarane Triterpenoids on Inflammatory Markers

| Cell Line | Treatment | Effect |

| BV-2 microglia | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production via NF-κB pathway regulation. researchgate.net |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Down-regulation of mRNA expression of iNOS, COX-2, IL-1β, NF-κB, IL-6, and TNF-α. researchgate.net |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Suppression of protein expression of iNOS, NF-κB/p65, and COX-2. researchgate.net |

Investigations of Antihyperglycemic and α-Glucosidase Inhibitory Effects

This compound and other compounds from Cyclocarya paliurus have been evaluated for their potential in managing hyperglycemia, with a particular focus on the inhibition of α-glucosidase. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial blood glucose levels. mdpi.com

In vitro studies have demonstrated that extracts from C. paliurus leaves exhibit significant α-glucosidase inhibitory activity. nih.gov For example, a 70% ethanol (B145695) fraction of C. paliurus leaves showed remarkable α-glucosidase inhibitory activity with an IC50 value of 17.81 µg/mL. nih.gov While this extract contains a mixture of compounds, further investigations have aimed to identify the specific molecules responsible for this effect.

Research has identified several dammarane triterpenoids from C. paliurus with α-glucosidase inhibitory effects. For instance, compounds like cyclocarioside I, pterocaryoside B, and arjunolic acid have been shown to interact with the active site of α-glucosidase. nih.gov Although direct data for this compound's α-glucosidase inhibitory activity is limited in the provided search results, the strong activity of other triterpenoids from the same source suggests its potential in this area. researchgate.netmdpi.com

Furthermore, triterpenoids from C. paliurus, such as cyclocaric acid B and cyclocarioside H, have been shown to promote glucose uptake and ameliorate inflammation by inhibiting the insulin (B600854) receptor substrate 1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. rsc.org This indicates another potential mechanism for the antihyperglycemic effects of these compounds.

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Cyclocarya paliurus

| Compound/Extract | IC50 Value | Source |

| 70% Ethanol Fraction of C. paliurus leaves | 17.81 µg/mL | nih.gov |

| Compound 14 (a dammarane triterpenoid) | 3.76 ± 0.77 μM | researchgate.net |

| Compound 8 (cyclocarioside Z18) | 4.97 ± 0.63 μM | researchgate.net |

| Compound 11 (2α,3α,23-trihydroxy-12,20(30)-dien-28-ursolic acid 28-O-β-D-glucopyranoside) | 7.08 ± 0.53 μM | researchgate.net |

Cytotoxic and Antiproliferative Mechanisms in Cancer Cell Lines (non-human origin)

The cytotoxic and antiproliferative activities of this compound and related compounds have been investigated against various cancer cell lines, though studies on non-human cancer cell lines are less common in the available literature. Research has primarily focused on human cancer cell lines.

However, studies on murine cancer cell lines have been conducted for other lichen extracts, demonstrating the methodology of evaluating cytotoxicity in non-human cancer models. For instance, extracts from various lichens were tested against murine lymphocytic leukemia (L1210) and Lewis lung carcinoma (3LL) cell lines. nih.gov

While direct evidence for this compound's effect on non-human cancer cell lines is not explicitly detailed in the search results, related compounds from Cyclocarya paliurus have shown cytotoxic effects. For example, polysaccharides from C. paliurus have demonstrated inhibitory effects on the growth of certain cancer cells. nih.gov Specifically, some triterpenoids from this plant exhibited outstanding cytotoxicities against human gastric cancer cell lines. researchgate.net

A review of plant-derived triterpenoids lists this compound as having been tested against several human cancer cell lines, including ASPC-1, SNU5, HEPG-2, and HCT116, though the specific results are not detailed. rsc.org The mechanisms underlying the antiproliferative effects of related compounds often involve cell cycle arrest and the induction of apoptosis. frontiersin.orgmdpi.com

Antioxidant and Free Radical Scavenging Properties

This compound belongs to the class of triterpenoid saponins, which are known for their diverse biological activities, including antioxidant effects. ontosight.ai The antioxidant properties of compounds from Cyclocarya paliurus have been a subject of interest. researchgate.net

Extracts from C. paliurus leaves, which contain a variety of compounds including flavonoids and triterpenoids, have demonstrated strong free radical scavenging abilities. nih.gov For example, an extract showed a strong DPPH radical-scavenging ability with an IC50 value of 0.146 mg/mL. nih.gov The antioxidant activity of the plant's extracts is often attributed to its phenolic and flavonoid content. mdpi.com

Immunomodulatory Effects on Immune Cell Lines

The immunomodulatory effects of this compound and related compounds have been explored in various immune cell lines. Triterpenoid saponins, in general, are recognized for their potential to modulate immune responses. ontosight.ai

Studies on polysaccharides from Cyclocarya paliurus have shown that they can stimulate macrophage cell lines to produce nitric oxide (NO) and various cytokines. mdpi.com For instance, an acetylated polysaccharide from C. paliurus stimulated the production of pro-inflammatory cytokines by RAW264.7 cells. researchgate.net This suggests that compounds from this plant can enhance immune activity. researchgate.net

The mechanism of immunomodulation can involve various signaling pathways. For example, some polysaccharides enhance immune function by activating the NLRP3 inflammasome and increasing the expression of TNF-α, IL-1β, and IL-6. mdpi.com The activation of MAPK signaling pathways, including ERK1/2, JNK, and p38, is also implicated in the immunomodulatory effects of these compounds in macrophages. mdpi.com

While direct studies on the immunomodulatory effects of this compound on immune cell lines are not extensively detailed, the known activities of other compounds from C. paliurus suggest its potential in this area.

Hepatoprotective Mechanisms in Cellular Models

The potential of this compound and related compounds to protect liver cells from damage has been investigated in cellular models. The hepatoprotective activity of natural compounds is often linked to their antioxidant and anti-inflammatory properties. academicjournals.org

Studies on extracts from plants containing triterpenoids have shown protective effects against toxin-induced liver injury in cellular models. For instance, in carbon tetrachloride (CCl4)-induced acute liver injury models, certain plant extracts have been shown to decrease the levels of serum enzymes like glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT), which are markers of hepatic damage. academicjournals.org The mechanism is thought to involve free radical scavenging and antioxidant activity. academicjournals.org

In a study using FFA-induced hepatic steatosis in HepG2 cells, saponins and aglycones from Cyclocarya paliurus demonstrated the ability to increase superoxide (B77818) dismutase (SOD) activity and reduce malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation and oxidative stress. researchgate.net Polysaccharide fractions from C. paliurus have also been shown to improve liver lipid levels and antioxidant status, thereby attenuating liver cell injury. researchgate.net

While direct evidence for the hepatoprotective mechanism of this compound in cellular models is not explicitly detailed, the known activities of other compounds from C. paliurus suggest that it may contribute to hepatoprotection through antioxidant and anti-inflammatory pathways.

Antimicrobial Potency and Mechanisms

Current scientific literature provides limited specific data on the antimicrobial potency and mechanisms of the isolated compound this compound. While triterpenoid saponins as a class are known for their antimicrobial properties, and extracts from Cyclocarya paliurus have been tested, detailed studies focusing solely on this compound's activity against specific bacterial or fungal strains are not extensively reported. ontosight.aimdpi.com The general mechanism for antimicrobial peptides and some saponins involves disruption of the cell membrane or inhibition of essential cellular processes like nucleic acid or protein synthesis. nih.govnih.govmdpi.commdpi.com However, the precise mechanism for this compound remains an area for further investigation.

In Vivo Biological Efficacy Studies of this compound (Non-Human Animal Models)

Preclinical studies using animal models are crucial for understanding the potential therapeutic effects of compounds like this compound in a complex biological system. mdpi.comnih.govnih.gov

Anti-diabetic and Anti-hyperlipidemic Studies in Animal Models

Research has highlighted the potential of triterpenoids from Cyclocarya paliurus, including this compound, in managing metabolic disorders like diabetes and hyperlipidemia. researchgate.net Animal models, often induced into a diabetic or hyperlipidemic state using agents like streptozotocin (B1681764) (STZ) or high-fat diets, are standard for these investigations. biotech-asia.orgnih.govresearchgate.netglobalresearchonline.net

Studies on Cyclocarya paliurus extracts, which contain this compound, have demonstrated significant anti-hyperlipidemic effects in mice fed a high-fat diet. researchgate.net These extracts have been shown to reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). researchgate.net Polysaccharide fractions from the same plant have also shown efficacy in improving blood and liver lipid levels and attenuating liver cell injury in hyperlipidemic mice. researchgate.net While these studies point to the potential of the plant's constituents, specific in vivo data isolating the effects of only this compound are part of a broader area of research.

| Study Focus | Animal Model | Key Findings | Reference |

|---|---|---|---|

| C. paliurus Ethanol Extract (CPE) | Hyperlipidemic Mice | Significant reduction in TC, TG, and LDL-C levels. | researchgate.net |

| C. paliurus Polysaccharide Fraction (CPP-2) | High-fat Emulsion-induced Hyperlipidemic Mice | Improved blood lipid levels (TC, TG, LDL-C, HDL-C) and liver lipid levels (TC, TG). Attenuated liver cell injury. | researchgate.net |

Anti-inflammatory Assessments in Murine Models

This compound has been identified as an anti-inflammatory constituent of Cyclocarya paliurus. researchgate.netresearchgate.net The anti-inflammatory activity of compounds is often evaluated in murine models using irritants like carrageenan to induce paw edema or other methods to simulate chronic inflammation. njppp.commdpi.com

Research has confirmed that triterpenoids from C. paliurus can improve diabetes-induced liver inflammation. researchgate.net Extracts from the plant have been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models, suggesting a basis for their in vivo anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net Specifically, some dammarane saponins from the leaves of Cyclocarya paliurus inhibited NO production with IC50 values in the micromolar range in cell-based assays. researchgate.net The anti-inflammatory effect of the extract in mice has been linked to the amelioration of insulin resistance by inhibiting inflammation-induced serine phosphorylation of insulin receptor substrate-1 (IRS-1). researchgate.net

Preclinical Efficacy in Animal Models of Cancer

While saponins, in general, are studied for their anticancer properties, specific preclinical studies evaluating the efficacy of this compound in animal models of cancer are not prominently available in the reviewed literature. ontosight.ai The development of preclinical animal models, such as xenografts where human tumor cells are implanted into mice, is a critical step in cancer drug discovery but is a complex process. nc3rs.org.ukwellbeingintlstudiesrepository.org There is a recognized gap between promising results in preclinical models and successful human clinical trials. wellbeingintlstudiesrepository.org

Mechanism-based In Vivo Investigations (e.g., PI3K/Akt pathway, AMPK activation)

Investigations into the molecular mechanisms of this compound and related compounds have pointed towards the modulation of key signaling pathways involved in metabolism and cell survival.

AMPK Activation: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. frontiersin.org Activation of AMPK can stimulate glucose uptake and inhibit inflammatory processes. nih.govoncotarget.com Studies have shown that triterpenoids from Cyclocarya paliurus can improve glucose consumption and increase the phosphorylation (activation) of AMPK. nih.gov This effect was observed to be independent of insulin and helped restore insulin-mediated signaling through the protein kinase B (Akt) pathway by reducing inflammatory activation. nih.gov The beneficial effects were diminished by an AMPK inhibitor, confirming the pathway's role. nih.gov In vivo administration of AMPK activators like AICAR has been shown to normalize endothelial function in diabetic mice, supporting the therapeutic potential of targeting this pathway. plos.orgnih.gov

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell proliferation, survival, and metabolism. mdpi.comnih.gov Aberrant signaling in this pathway is common in diseases like cancer and diabetes. mdpi.comnih.gov Triterpenoids from C. paliurus have been found to alleviate insulin resistance by upregulating the PI3K/Akt/GSK3β signaling pathway. researchgate.net Furthermore, extracts containing these compounds restored the phosphorylation of both IRS-1 and the downstream kinase Akt in the muscle tissue of mice with inflammation-impaired insulin signaling. researchgate.net

| Mechanism | Model | Observed Effect | Reference |

|---|---|---|---|

| AMPK Activation | 3T3-L1 Adipocytes | Increased AMPK phosphorylation, leading to enhanced glucose uptake. | nih.gov |

| PI3K/Akt Pathway Modulation | Murine Models | Restored phosphorylation of IRS-1 and Akt in muscle tissue, ameliorating insulin resistance. | researchgate.net |

| PI3K/Akt/GSK3β Pathway Upregulation | Cell-based studies | Alleviated insulin resistance. | researchgate.net |

Ligand-Target Interaction Profiling of this compound

The study of direct interactions between a ligand like this compound and its protein targets is essential for understanding its mechanism of action and for drug development. frontiersin.orgmdpi.com Techniques such as thermal proteome profiling (TPP) and native mass spectrometry can identify these physical interactions in a cellular context. frontiersin.orgnih.gov

Currently, specific ligand-target interaction profiles for this compound are not widely published. Computational methods like molecular docking and the analysis of protein-ligand interaction fingerprints (PLIFs) are often used to predict how a compound might bind to a protein's active site. mdpi.com Such studies for this compound would likely focus on its interaction with key enzymes in the metabolic and inflammatory pathways it modulates, such as AMPK or components of the PI3K/Akt pathway. However, detailed experimental validation of these interactions remains a future research goal.

Molecular Docking and Dynamics Simulations with Receptor Proteins (e.g., PTP1B)

Computational studies have been pivotal in elucidating the potential interaction between this compound and Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin signaling pathways and a validated therapeutic target for type 2 diabetes. plos.orgnih.gov Molecular docking simulations are employed to predict how this compound might bind to PTP1B. These in silico models help to visualize the binding mode and estimate the affinity of the compound for the enzyme's active site. sioc-journal.cn

For instance, docking simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the ligand (this compound) and key amino acid residues within the catalytic site of PTP1B. nih.govsioc-journal.cn Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. These simulations provide insights into the dynamic behavior and stability of the interaction, which is crucial for predicting a sustained biological effect. plos.org

Binding Affinity and Specificity Studies

The strength of the interaction between a molecule and its target is quantified by its binding affinity. malvernpanalytical.com For enzyme inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In vitro studies have demonstrated that certain triterpenoid glycosides from Cyclocarya paliurus exhibit strong inhibitory activity against PTP1B. researchgate.net

Binding affinity is a critical parameter in drug discovery, with lower dissociation constant (K_D) values indicating a stronger interaction between the ligand and its target. malvernpanalytical.com The binding affinity is influenced by non-covalent forces such as hydrogen bonding and electrostatic interactions. malvernpanalytical.com Various methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are used to measure these interactions quantitatively. malvernpanalytical.comnih.gov

Enzyme kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). A competitive inhibitor, for example, would bind to the same active site as the enzyme's natural substrate. nih.govnih.gov Such studies are essential to fully characterize the inhibitory potential of compounds like this compound.

Table 1: Key Concepts in Binding Affinity Studies

| Term | Definition | Relevance |

|---|---|---|

| Binding Affinity | The strength of the binding interaction between a biomolecule (e.g., protein) and its ligand (e.g., inhibitor). malvernpanalytical.com | Helps in designing drugs that bind selectively and specifically to their targets. malvernpanalytical.com |

| Dissociation Constant (K_D) | A measure used to report binding affinity; a smaller K_D value signifies greater affinity. malvernpanalytical.com | Allows for the ranking and comparison of the strength of bimolecular interactions. malvernpanalytical.com |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. | Provides a quantitative measure of an inhibitor's potency. |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sioc-journal.cn | Investigates intermolecular interactions to predict binding affinity and mode. plos.orgsioc-journal.cn |

Identification of Downstream Signaling Pathway Modulation

The inhibition of a key regulatory enzyme like PTP1B is expected to trigger changes in downstream cellular signaling pathways. nih.gov PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates. nih.gov Therefore, inhibiting PTP1B with a compound like this compound could enhance insulin signaling. nih.gov

In vitro studies using cell models are crucial for confirming these downstream effects. For example, researchers might investigate whether treatment with this compound leads to increased phosphorylation of the insulin receptor β-subunit (IRβ) and Insulin Receptor Substrate 1 (IRS1). nih.gov Such findings would provide evidence that the compound can modulate cellular pathways in a way that could be therapeutically beneficial for conditions like insulin resistance. nih.gov The modulation of signaling pathways can affect the expression of numerous genes, thereby altering a whole network of cellular responses. nih.gov

Structure Activity Relationship Sar and Analogue Studies of Cyclocarioside J

Correlating Aglycone Structural Features with Biological Potency

The biological potency of Cyclocarioside J is intrinsically linked to the structural characteristics of its aglycone, or sapogenin, which is a (20S,24R)-epoxydammarane-type triterpene. ontosight.airesearchgate.net The aglycone provides the fundamental framework that dictates interaction with biological targets. Triterpenoid (B12794562) saponins (B1172615) are known for their amphiphilic nature, conferred by a hydrophobic aglycone and a hydrophilic sugar component, which is crucial for their biological activities. nih.govnih.gov

The core skeleton of the aglycone is a key determinant of bioactivity. For instance, comparisons within the dammarane (B1241002) class suggest that the integrity of the tetracyclic ring system is significant. Related compounds isolated from the same plant, Cyclocarya paliurus, possess a 3,4-seco-dammarane skeleton, where the A-ring is cleaved. researchgate.netresearchgate.net These seco-dammarane triterpenoids have demonstrated notable anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.net For example, certain seco-dammarane compounds significantly decrease the secretion of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6). researchgate.net This suggests that while the intact dammarane skeleton of this compound contributes to its activity profile, modifications such as ring opening can lead to potent, and potentially different, biological effects.

The position and orientation of hydroxyl (-OH) groups on the aglycone are also critical. This compound features hydroxyl groups at positions C-3β, C-12β, and C-25. ontosight.ai The hydroxylation pattern influences the molecule's polarity and its ability to form hydrogen bonds with target proteins. In related triterpenoids, the presence or absence of -OH groups at specific positions can dramatically alter cytotoxicity and other activities. rsc.org For example, in a study of various dammarane-type sapogenins, the cytotoxic effects were found to be sensitive to the hydroxylation pattern on the core structure. mdpi.com

Impact of Glycosylation Patterns and Sugar Moieties on Pharmacological Activities

Glycosylation is a critical determinant of the pharmacological profile of saponins, influencing their solubility, stability, and interaction with biological systems. pharmtech.comnih.govjhpor.com this compound is a bidesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. nih.gov Specifically, it possesses an α-L-arabinopyranosyl moiety at the C-3 position and a β-D-quinovopyranosyl moiety at the C-12 position. ontosight.airesearchgate.net

The nature and number of sugar units can profoundly affect bioactivity. The presence of two sugar chains, as in this compound, often results in different biological properties compared to monodesmosidic saponins (containing a single sugar chain). The type of sugar is also important. For instance, Cypaliuruside J, a related compound with a different aglycone but also containing sugar moieties, exhibited significant α-glucosidase inhibitory effects, an activity often sought for managing diabetes. researchgate.netresearchgate.net This highlights that the saccharide components are not merely passive solubilizing groups but are active participants in the molecule's pharmacological action.

The position of glycosylation is another crucial factor. A study on a series of dammarane saponins from Cyclocarya paliurus identified compounds where a monosaccharide was uniquely attached to the C-11 position, rather than the more common C-12 position seen in this compound. researchgate.netresearchgate.net This variation in attachment site likely alters the three-dimensional conformation of the molecule, thereby influencing its binding affinity to specific receptors or enzymes and resulting in different biological outcomes. The incorrect characterization or modification of these glycosylation patterns can impact stability, efficacy, and potential off-target effects. pharmtech.com

Influence of Stereochemistry and Specific Functional Group Modifications on this compound's Bioactivity

Stereochemistry plays a pivotal role in pharmacology, as the three-dimensional arrangement of atoms can dictate the interaction between a drug and its biological target. nih.govnih.govbiomedgrid.com The defined stereocenters in this compound are crucial to its bioactivity. Its structure is specified as (20S,24R)-epoxydammarane-3β,12β,25-trihydroxy. ontosight.airesearchgate.net

Research on related dammarane-type triterpenoids has shown that the configuration at the C-20 position can significantly affect anti-proliferative potency. A comparative study indicated that sapogenins with a 20S configuration, as found in this compound, exhibited stronger cytotoxic activity against human cancer cell lines than their 20R-type counterparts. mdpi.com This suggests that the spatial orientation of the side chain at C-17, governed by the C-20 stereocenter, is a key factor for this biological activity. The (24R) configuration of the epoxide ring in the side chain further defines the molecule's shape and its potential fit within a target's binding site.

Specific functional group modifications, beyond the primary aglycone and glycosylation patterns, also serve as a source of variation and a tool for modulating bioactivity. For example, some dammarane saponins isolated from C. paliurus feature acetyl groups on their sugar residues. cjnmcpu.com Acetylation can alter the lipophilicity and conformational flexibility of the sugar chain, potentially enhancing membrane permeability or modifying interactions with target enzymes. The presence of additional functional groups like ketones in the side chain of other related compounds also leads to different activity profiles. cjnmcpu.com These observations suggest that targeted modifications, such as the selective acetylation or deacetylation of this compound's sugar moieties or oxidation of its hydroxyl groups, could be a viable strategy for optimizing its biological effects.

Comparative SAR Analysis between this compound and Related Dammarane-Type Triterpenoid Saponins

A comparative analysis of this compound with other dammarane-type saponins isolated from Cyclocarya paliurus provides the most robust structure-activity relationship insights. These related compounds share the basic dammarane core but differ in terms of aglycone structure (intact vs. seco-), hydroxylation, and glycosylation patterns.

Studies have shown that this compound and three other known triterpenoid glycosides significantly decreased the secretion of pro-inflammatory molecules PGE2, TNF-α, and IL-6 in lipopolysaccharide-induced RAW 264.7 cells, indicating potent anti-inflammatory activity. researchgate.net In contrast, other related compounds, such as cyclocarysaponins A, G, and I, exhibited selective cytotoxicity against various human cancer cell lines, including Bel-7402, BGC-823, and A2780. cjnmcpu.com This divergence in primary activity—anti-inflammatory versus cytotoxic—among structurally similar compounds underscores the sensitivity of the biological response to subtle chemical modifications.

The following table summarizes the structural features and observed biological activities of this compound and some of its analogues, illustrating key SAR trends.

| Compound | Aglycone Type | Glycosylation Pattern | Key Structural Features | Reported Biological Activity | Reference(s) |

| This compound | (20S,24R)-epoxydammarane | 3-O-α-L-arabinopyranosyl, 12-O-β-D-quinovopyranosyl | Intact dammarane skeleton | Potent anti-inflammatory activity (decreases PGE2, TNF-α, IL-6) | ontosight.airesearchgate.net |

| Cyclocarysaponin A | Dammarane | 3-O-(5'-O-acetyl)-α-L-arabinofuranosyl, 11-O-β-D-quinovopyranosyl | Acetyl group on arabinose; Glycosylation at C-11 instead of C-12 | Cytotoxic (Bel-7402, BGC-823) | cjnmcpu.com |

| Cyclocarysaponin G | Dammarane | 3-O-α-L-arabinofuranosyl, 11-O-β-D-quinovopyranosyl | Glycosylation at C-11 instead of C-12; Lacks C-12 -OH | Cytotoxic (A2780) | cjnmcpu.com |

| Cypaliuruside J | Dammarane | Complex glycosylation at C-11 | Glycosylation at C-11 instead of C-12 | Significant α-glucosidase inhibition | researchgate.netresearchgate.net |

| Unnamed 3,4-seco Saponins | 3,4-seco-dammarane | Varies | Cleaved A-ring in aglycone | Potent anti-inflammatory activity | researchgate.net |

| Cyclocariols A, B, E, H | 3,4-seco-dammarane | Varies | Cleaved A-ring in aglycone | Cytotoxic (HCT-116) | researchgate.net |

Glycosylation at C-11 vs. C-12: The shift of glycosylation from C-12 (in this compound) to C-11 (in Cyclocarysaponins A and G) appears to correlate with a shift from anti-inflammatory to cytotoxic activity. cjnmcpu.com

Aglycone Skeleton: Both intact dammarane and seco-dammarane skeletons can produce potent bioactivity. However, the specific activity may be modulated by the ring structure. For instance, both types exhibit anti-inflammatory and cytotoxic potential, suggesting other factors like glycosylation fine-tune the primary effect. researchgate.netresearchgate.net

Functional Groups: The addition of an acetyl group to a sugar moiety (as in Cyclocarysaponin A) may enhance cytotoxic potential. cjnmcpu.com

Design and Synthesis of this compound Derivatives for Targeted Bioactivity Enhancement

While the total synthesis of complex natural products like this compound is a formidable challenge, the design and synthesis of semi-synthetic derivatives represent a practical approach for targeted bioactivity enhancement. nih.govhumanjournals.com Based on the SAR insights gathered, several strategies for creating novel this compound analogues can be proposed.

One promising strategy would be to modify the glycosylation pattern. Given that shifting the sugar from C-12 to C-11 appears to induce cytotoxic activity, the synthesis of a "this compound-11-O-glycoside" isomer could be a key objective. This would involve selective protection of the hydroxyl groups, removal of the C-12 sugar, and subsequent glycosylation at the C-11 position. Similarly, altering the sugar units themselves—for example, replacing the quinovose or arabinose with glucose or xylose—could modulate activity, as seen in the synthesis of other glycoside derivatives. ekb.egjournalcsij.com

Another avenue involves the modification of existing functional groups. The hydroxyl groups on the aglycone and sugar moieties are prime targets for esterification or etherification. For instance, based on the activity of Cyclocarysaponin A, the selective acetylation of the arabinose sugar on this compound could be explored to see if it introduces or enhances cytotoxic effects. cjnmcpu.com

Finally, modifications to the aglycone itself could be pursued. While cleaving the A-ring to create a seco-dammarane is complex, simpler modifications are feasible. For example, oxidation of the C-12 hydroxyl group to a ketone could be investigated. Such structural changes are known to influence the biological profiles of other nonsteroidal anti-inflammatory drug analogues. nih.gov These rationally designed derivatives, guided by SAR, would not only help to further elucidate the precise molecular determinants of this compound's bioactivity but also hold the potential to yield new compounds with improved potency and selectivity for therapeutic use. rsc.org

Synthetic and Semi Synthetic Strategies for Cyclocarioside J and Its Derivatives

Approaches to the Total Synthesis of Cyclocarioside J

A hypothetical total synthesis of this compound would necessitate the stereocontrolled construction of the tetracyclic dammarane (B1241002) core, followed by the strategic installation of hydroxyl groups and the subsequent glycosylation steps.

The synthesis of the aglycone, the triterpenoid (B12794562) core without the sugar moieties, would likely involve a convergent strategy. Key disconnections could be made at the C-17 side chain and between the C/D ring systems. The construction of the A/B/C ring system could be achieved through various methods, including intramolecular Diels-Alder reactions or a series of annulation reactions. The stereochemistry of the numerous chiral centers would need to be carefully controlled, potentially through the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool precursor.

Once the aglycone is assembled, the next critical phase would be the regioselective and stereoselective glycosylation at the C-3 and C-12 positions. The attachment of the α-L-arabinopyranoside at C-3 and the β-D-quinovopyranoside at C-12 would require carefully chosen protecting group strategies to differentiate the various hydroxyl groups on both the aglycone and the sugar donors. researchgate.netnih.gov Glycosylation reactions are often sensitive to steric hindrance, and the hindered nature of the C-12 hydroxyl group would likely pose a significant challenge.

Table 1: Potential Key Reactions in the Total Synthesis of this compound

| Synthetic Step | Potential Reaction/Methodology | Key Challenges |

| Aglycone Core Synthesis | Intramolecular Diels-Alder Reaction | Precursor synthesis, stereocontrol |

| Polyene Cyclization | Control of cationic intermediates | |

| Ring-Closing Metathesis | Catalyst selection, E/Z selectivity | |

| Hydroxylation | Directed C-H Oxidation | Regioselectivity, stereoselectivity |

| Sharpless Asymmetric Dihydroxylation | Substrate scope, directing groups | |

| Glycosylation | Schmidt Glycosylation | Stereoselectivity (α vs. β), protecting groups |

| Koenigs-Knorr Reaction | Use of heavy metal salts, anomeric control |

Semi-Synthetic Modifications of Naturally Occurring this compound Precursors

Given the complexity of a total synthesis, a more practical approach to obtaining this compound and its derivatives is through the semi-synthesis from more abundant, structurally related natural products. Cyclocarya paliurus, the natural source of this compound, produces a variety of other triterpenoid saponins (B1172615) that could potentially serve as starting materials. cjnmcpu.commdpi.com

For instance, a precursor with the correct aglycone but different sugar units could be chemically or enzymatically deglycosylated and then re-glycosylated with the desired arabinopyranose and quinovopyranose. Alternatively, a precursor lacking one or more of the hydroxyl groups could be selectively oxidized to introduce the necessary functionality. The success of such an approach would depend on the availability of suitable precursors and the development of highly selective chemical transformations.

Research on other triterpenoid saponins has demonstrated the feasibility of such modifications. For example, semi-synthetic modifications of rubusoside, a steviol (B1681142) glycoside, have been performed to enhance its sweetness profile. mdpi.com These studies provide a blueprint for potential modifications of this compound precursors.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful strategy for the production of complex molecules like this compound analogues. nih.govnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often overcoming challenges faced in traditional organic synthesis. uq.edu.aubeilstein-journals.org

A chemoenzymatic approach to this compound analogues could involve the chemical synthesis of a simplified aglycone or a precursor that is a substrate for specific enzymes. For example, glycosyltransferases could be employed for the precise attachment of sugar moieties, while cytochrome P450 monooxygenases could be used for selective hydroxylations of the triterpenoid backbone.

While no specific chemoenzymatic synthesis of this compound has been reported, the broader field of biocatalysis provides numerous examples of its application in generating analogues of complex natural products. rsc.org The development of such a strategy for this compound would require the discovery and engineering of suitable enzymes.

Table 2: Potential Enzymatic Transformations for this compound Analogue Synthesis

| Enzyme Class | Potential Transformation | Advantages |

| Glycosyltransferases | Regio- and stereoselective glycosylation | High selectivity, mild reaction conditions |

| Cytochrome P450s | C-H hydroxylation | Access to otherwise unreactive positions |

| Hydrolases | Selective deprotection/deglycosylation | Mild conditions, high specificity |

| Oxidoreductases | Oxidation/reduction of hydroxyl groups | Stereospecific transformations |

Development of Novel Synthetic Methodologies for Triterpenoid Saponins Based on this compound

The pursuit of the synthesis of complex molecules like this compound often drives the development of new synthetic methods. The challenges associated with the stereocontrolled synthesis of the polycyclic core and the regioselective glycosylation could inspire innovation in these areas.

For example, the need for efficient construction of the dammarane skeleton could lead to the development of novel cascade reactions that rapidly build molecular complexity from simple starting materials. Similarly, the difficulties in achieving selective glycosylation could prompt the design of new protecting groups or glycosylation promoters with enhanced selectivity for hindered hydroxyl groups.

The synthesis of other complex triterpenoid saponins has led to the development of innovative strategies. For instance, the synthesis of Patrinia-glycoside B-II utilized a stepwise glycosylation strategy to control the anomeric configuration. mdpi.com The challenges posed by this compound will undoubtedly stimulate further advancements in the field of synthetic organic chemistry.

Advanced Analytical Methodologies for Detection and Quantification of Cyclocarioside J in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis and quantification of Cyclocarioside J. nih.gov This hyphenated technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample extract is first injected into the liquid chromatograph. A reversed-phase C18 column is commonly employed to separate this compound from other components in the matrix based on its polarity. nih.govmdpi.com The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is optimized to achieve the best separation. mdpi.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, most commonly using electrospray ionization (ESI). researchgate.net The precursor ion corresponding to this compound is then selected in the first mass analyzer (Q1), fragmented through collision-induced dissociation (CID) in the collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the quantification of this compound even at very low concentrations. researchgate.net The high accuracy of this method makes it suitable for pharmacokinetic studies and quality control of herbal preparations. researchgate.net

| Parameter | Typical Conditions for this compound Analysis |

| Chromatography | UHPLC/HPLC with a C18 column nih.govmdpi.com |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing formic acid mdpi.com |

| Ionization | Electrospray Ionization (ESI) in negative or positive mode researchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ corresponding to this compound |

| Product Ions (m/z) | Specific fragment ions for confirmation and quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling Related to this compound

While LC-MS is generally preferred for non-volatile and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a significant role in the broader context of metabolic profiling of the plant source, Cyclocarya paliurus. nih.govmdpi.comresearchgate.net GC-MS is a powerful tool for the analysis of volatile and semi-volatile small molecules, providing comprehensive information about the primary metabolism of the plant. nih.govmdpi.com

For GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of polar metabolites. nih.gov This often involves trimethylsilylation and/or methoximation. nih.gov The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds are subsequently ionized, usually by electron impact (EI), and the resulting mass spectra are used for identification by comparison with spectral libraries. researchgate.net

Capillary Electrophoresis (CE) and Microfluidic Platforms for this compound Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of charged molecules. sciex.comtechnologynetworks.com In the context of this compound, which is a neutral molecule, its direct analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE, is not feasible. sciex.comnvkc.nl However, a variant of CE known as Micellar Electrokinetic Chromatography (MEKC) can be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral compounds.

CE techniques are characterized by their high separation efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex mixtures. Microfluidic platforms, or "lab-on-a-chip" systems, integrate these separation and detection principles onto a small chip, offering the potential for high-throughput and automated analysis of this compound in various samples.

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification of this compound

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive analytical technique that allows for the direct quantification of substances without the need for an identical reference standard for the analyte itself. nih.govresolvemass.ca The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. researchgate.net